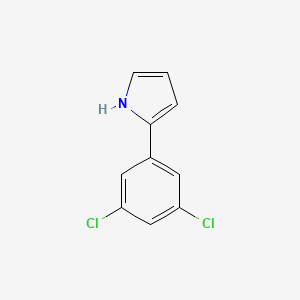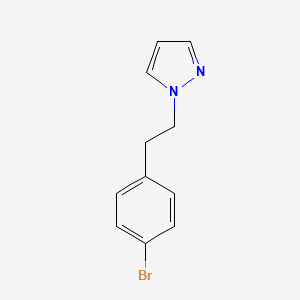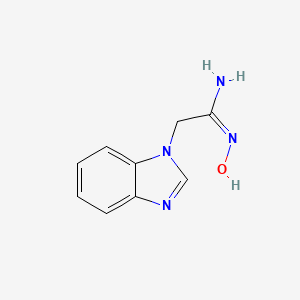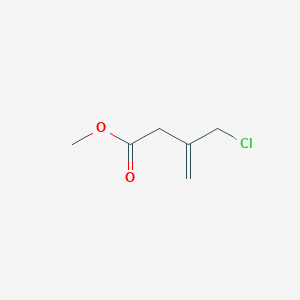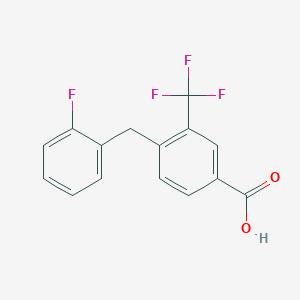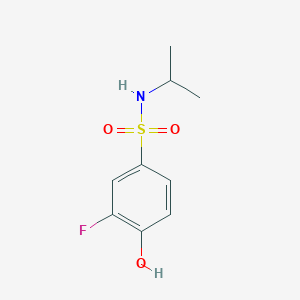
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a derivative of benzenesulfonamide, featuring a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the benzene ring, along with an isopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like sodium nitrite and hydrofluoric acid.
Isopropylation: Finally, the sulfonamide nitrogen is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxo-N-isopropylbenzenesulfonamide.
Reduction: Formation of 3-fluoro-4-hydroxy-N-isopropylbenzenesulfinamide or 3-fluoro-4-hydroxy-N-isopropylbenzenesulfide.
Substitution: Formation of 3-substituted-4-hydroxy-N-isopropylbenzenesulfonamide derivatives.
Applications De Recherche Scientifique
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, while the isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N-isopropylbenzenesulfonamide: Lacks the hydroxyl group at the 4-position, which may affect its binding affinity and reactivity.
3-Fluoro-4-hydroxybenzoic acid: Contains a carboxyl group instead of the sulfonamide group, leading to different chemical properties and applications.
3-Fluoro-4-hydroxyproline: A fluorinated amino acid with distinct biological activities and applications in peptide synthesis.
Uniqueness
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide is unique due to the combination of its fluorine atom, hydroxyl group, and isopropyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H12FNO3S |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-fluoro-4-hydroxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S/c1-6(2)11-15(13,14)7-3-4-9(12)8(10)5-7/h3-6,11-12H,1-2H3 |
Clé InChI |
LKBBBHJDLZEYPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


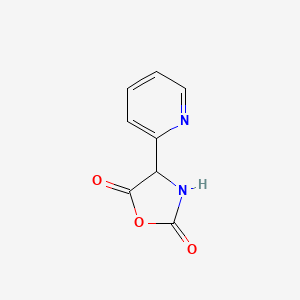
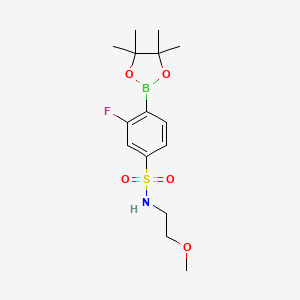

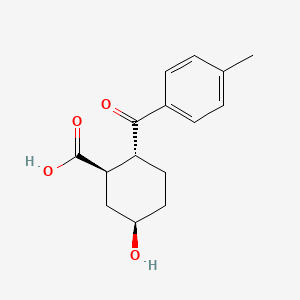
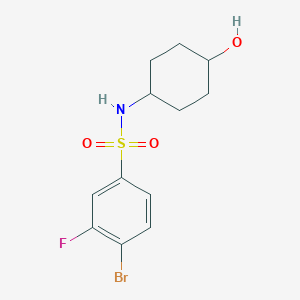
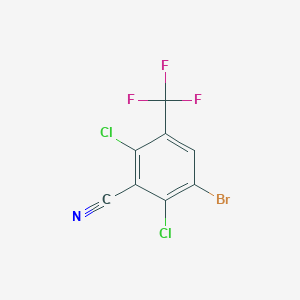

![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)

